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molecular formula C12H16F3N3 B1598883 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine CAS No. 330796-48-0

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Cat. No. B1598883
M. Wt: 259.27 g/mol
InChI Key: PRIMSUJUKMYIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609656B2

Procedure details

In 10 mL of dimethylformamide, 300 mg (1.44 mmol) of 2-fluoro-5-nitrobenzotrifluoride was dissolved, and 287 mg (2.88 mmol) of 4-methylpiperazine and 792 mg (5.76 mmol) of potassium carbonate were added thereto and the mixture solution was heated at 70° C. for three hours with vigorous stirring. After cooling, the reaction solution was poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution, and the obtained organic layer as such was used as a substrate in the subsequent catalytic reduction. To the organic layer, 10 mg of 10% palladium carbon was added and the mixture was stirred at room temperature for 16 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration and the filtrate was concentrated and purified by silica gel column chromatography to obtain 350 mg (94%) of a target product as a brown solid.
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH3:15][N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH2:18][CH2:17]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
287 mg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
792 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours in a hydrogen atmosphere at normal pressures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
To the organic layer, 10 mg of 10% palladium carbon was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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